molecular formula C14H13Br2N B1278419 N,N-Bis(4-bromobenzyl)amine CAS No. 24898-17-7

N,N-Bis(4-bromobenzyl)amine

Cat. No.: B1278419
CAS No.: 24898-17-7
M. Wt: 355.07 g/mol
InChI Key: DNHBOKSBUKGKMI-UHFFFAOYSA-N
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Description

N,N-Bis(4-bromobenzyl)amine: is an organic compound with the molecular formula C14H13Br2N It is characterized by the presence of two 4-bromobenzyl groups attached to a central amine nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(4-bromobenzyl)amine can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl chloride with ammonia or an amine. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(4-bromobenzyl)amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the 4-bromobenzyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form N,N-bis(4-bromobenzyl)nitrosoamine or N,N-bis(4-bromobenzyl)nitroamine.

    Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, peracids, or potassium permanganate are used. The reactions are carried out in aqueous or organic solvents under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in anhydrous solvents like tetrahydrofuran or ether.

Major Products Formed:

    Substitution Reactions: Products include N,N-bis(4-substituted benzyl)amine derivatives.

    Oxidation Reactions: Products include N,N-bis(4-bromobenzyl)nitrosoamine and N,N-bis(4-bromobenzyl)nitroamine.

    Reduction Reactions: Products include reduced derivatives of this compound.

Scientific Research Applications

N,N-Bis(4-bromobenzyl)amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used in the development of biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N-Bis(4-bromobenzyl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. It can also interact with proteins and nucleic acids, affecting their structure and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N,N-Bis(4-bromobenzyl)amine can be compared with other similar compounds, such as:

    N,N-Bis(4-chlorobenzyl)amine: Similar structure but with chlorine atoms instead of bromine. It has different reactivity and applications.

    N,N-Bis(4-methylbenzyl)amine: Contains methyl groups instead of bromine. It has different physical and chemical properties.

    N,N-Bis(4-nitrobenzyl)amine: Contains nitro groups instead of bromine

Uniqueness: this compound is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms make the compound more reactive in substitution reactions and provide unique electronic and steric effects.

Properties

IUPAC Name

1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHBOKSBUKGKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442303
Record name N,N-Bis(4-bromobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24898-17-7
Record name N,N-Bis(4-bromobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(4-bromobenzyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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